


# A Technical Guide to Sodium Bitartrate Monohydrate: Physical Properties and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **sodium bitartrate monohydrate** (NaHC<sub>4</sub>H<sub>4</sub>O<sub>6</sub>·H<sub>2</sub>O), with a focus on its appearance and purity. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

## **Physical and Chemical Properties**

**Sodium bitartrate monohydrate**, also known as L-(+)-tartaric acid monosodium salt monohydrate, is the monosodium salt of L-tartaric acid. It is a white crystalline powder.[1] Key physical and chemical data are summarized in the table below.



| Property         | Value                                                                           | Reference |  |
|------------------|---------------------------------------------------------------------------------|-----------|--|
| Chemical Formula | C4H5NaO6·H2O                                                                    | [1][2]    |  |
| Molecular Weight | 190.08 g/mol                                                                    | [1][2]    |  |
| CAS Number       | 6131-98-2                                                                       | [1][2]    |  |
| Appearance       | White crystalline powder/solid                                                  | [1][3]    |  |
| Melting Point    | 253 °C                                                                          | [3]       |  |
| Optical Rotation | [α]20/D +21° ± 2° (c=1 in H <sub>2</sub> O)                                     | [4]       |  |
| Solubility       | Soluble in water                                                                |           |  |
| Synonyms         | L-(+)-Tartaric acid<br>monosodium salt, Sodium<br>hydrogen tartrate monohydrate | [1]       |  |

## **Purity and Impurity Profile**

The purity of **sodium bitartrate monohydrate** is critical for its application in research and pharmaceutical formulations. High-purity grades are available, with assays typically greater than 99%.[1] Purity is commonly determined by a titration assay.

## **Assay**

The assay of **sodium bitartrate monohydrate** is a measure of its purity.

| Grade                     | Assay Specification |
|---------------------------|---------------------|
| Standard Reagent Grade    | ≥98.0%              |
| High Purity/Biotech Grade | ≥99.0%              |

## **Impurity Limits**

Impurities in **sodium bitartrate monohydrate** are controlled to ensure product quality and safety. The tables below outline typical impurity limits for different grades of the material.



#### General Impurities (Reagent Grade)

| Impurity             | Limit    |
|----------------------|----------|
| Chloride (CI)        | ≤ 0.005% |
| Heavy Metals (as Pb) | ≤ 0.002% |
| Iron (Fe)            | ≤ 0.003% |

Data sourced from representative supplier specifications for Reagent Grade material.[5]

Elemental Impurities (High Purity/Biotech Grade)

| Element       | Limit (%) | Element         | Limit (%) |
|---------------|-----------|-----------------|-----------|
| Aluminum (Al) | ≤ 0.0005  | Magnesium (Mg)  | ≤ 0.0005  |
| Arsenic (As)  | ≤ 0.0003  | Manganese (Mn)  | ≤ 0.0005  |
| Barium (Ba)   | ≤ 0.005   | Molybdenum (Mo) | ≤ 0.0005  |
| Bismuth (Bi)  | ≤ 0.005   | Nickel (Ni)     | ≤ 0.0005  |
| Cadmium (Cd)  | ≤ 0.0005  | Potassium (K)   | ≤ 0.005   |
| Calcium (Ca)  | ≤ 0.005   | Strontium (Sr)  | ≤ 0.0005  |
| Chromium (Cr) | ≤ 0.0005  | Zinc (Zn)       | ≤ 0.0005  |
| Cobalt (Co)   | ≤ 0.0005  | _               |           |
| Copper (Cu)   | ≤ 0.0005  | _               |           |
| Iron (Fe)     | ≤ 0.0005  | _               |           |
| Lithium (Li)  | ≤ 0.0005  | _               |           |
| Lead (Pb)     | ≤ 0.0005  |                 |           |

Data sourced from a representative supplier specification for Biotech Grade material.[6]



## **Experimental Protocols**

The following sections detail the methodologies for key experiments to assess the purity and quality of **sodium bitartrate monohydrate**.

#### **Identification Test**

A standard identification test for sodium salts involves a precipitation reaction.

#### Protocol:

- Prepare a solution of the sodium compound (e.g., 0.1 g in 2 mL of water).
- Add 2 mL of a 15% potassium carbonate solution and heat to boiling. No precipitate should form.
- Add 4 mL of potassium pyroantimonate test solution (TS) and heat to boiling.
- Cool the solution in ice water. If necessary, rub the inside of the test tube with a glass rod to induce precipitation.
- A dense, white precipitate confirms the presence of sodium.

Additionally, sodium compounds impart a characteristic intense yellow color to a nonluminous flame.

## **Assay (Titration)**

The assay of **sodium bitartrate monohydrate** is typically performed by acid-base titration.



Click to download full resolution via product page

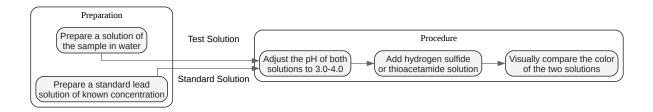


#### Assay of **Sodium Bitartrate Monohydrate** by Titration

#### Protocol:

- Sample Preparation: Accurately weigh approximately 0.4 g of sodium bitartrate monohydrate. Dissolve the weighed sample in 50 mL of distilled water.
- Titration: Titrate the prepared solution with standardized 0.1 N sodium hydroxide (NaOH) solution.
- Endpoint Determination: Use a suitable indicator, such as phenolphthalein, or a potentiometric endpoint detection system to determine the equivalence point.
- Calculation: Calculate the percentage of sodium bitartrate monohydrate in the sample using the following formula:

$$\%$$
 Assay = (V × N × 190.08) / (W × 10)


#### Where:

- V = volume of NaOH solution used in mL
- N = normality of the NaOH solution
- 190.08 = molecular weight of sodium bitartrate monohydrate
- W = weight of the sample in grams

## **Limit of Heavy Metals**

This test is used to control the content of metallic impurities that are colored by sulfide ions.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. americanelements.com [americanelements.com]
- 4. Sodium bitartrate purum p.a., = 94.0 T 6131-98-2 [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. uspbpep.com [uspbpep.com]
- To cite this document: BenchChem. [A Technical Guide to Sodium Bitartrate Monohydrate: Physical Properties and Purity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358471#physical-appearance-and-purity-of-sodium-bitartrate-monohydrate]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com